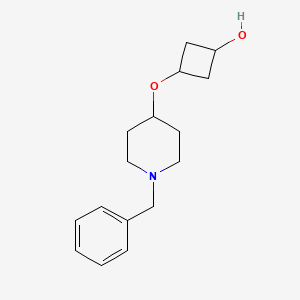
Trans-3-((1-benzylpiperidin-4-yl)oxy)cyclobutanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-3-((1-benzylpiperidin-4-yl)oxy)cyclobutanol is a chemical compound that features a cyclobutane ring substituted with a benzylpiperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-((1-benzylpiperidin-4-yl)oxy)cyclobutanol typically involves the reaction of 1-benzylpiperidin-4-ol with a cyclobutane derivative under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction between 1-benzylpiperidin-4-ol and a cyclobutane epoxide . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired trans isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity reagents, advanced catalytic systems, and continuous flow reactors to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Trans-3-((1-benzylpiperidin-4-yl)oxy)cyclobutanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylpiperidine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
Trans-3-((1-benzylpiperidin-4-yl)oxy)cyclobutanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of trans-3-((1-benzylpiperidin-4-yl)oxy)cyclobutanol involves its interaction with specific molecular targets. The benzylpiperidine moiety can bind to receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-benzylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine
- N′-(1-benzylpiperidin-4-yl)acetohydrazide
Uniqueness
Trans-3-((1-benzylpiperidin-4-yl)oxy)cyclobutanol is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties. This makes it distinct from other benzylpiperidine derivatives, which may lack the cyclobutane ring and thus exhibit different chemical and biological behaviors.
Propiedades
Fórmula molecular |
C16H23NO2 |
|---|---|
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
3-(1-benzylpiperidin-4-yl)oxycyclobutan-1-ol |
InChI |
InChI=1S/C16H23NO2/c18-14-10-16(11-14)19-15-6-8-17(9-7-15)12-13-4-2-1-3-5-13/h1-5,14-16,18H,6-12H2 |
Clave InChI |
IRPDAGZQZLYMAX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1OC2CC(C2)O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


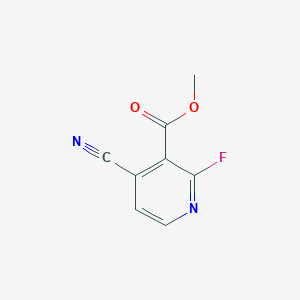
![2-(2-Methyl-1H-benzo[d]imidazol-4-yl)ethanamine](/img/structure/B12832687.png)
![3-Ethyl-2-(5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium chloride](/img/structure/B12832691.png)
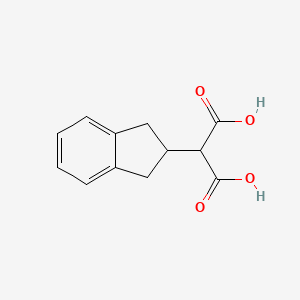
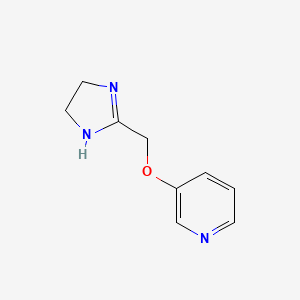

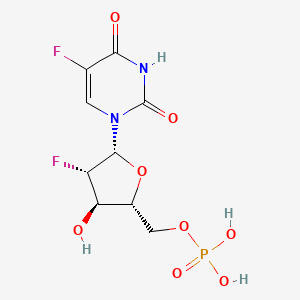



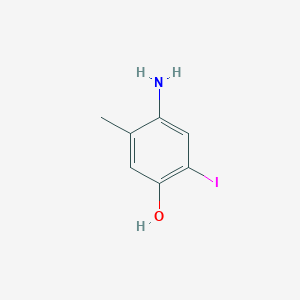
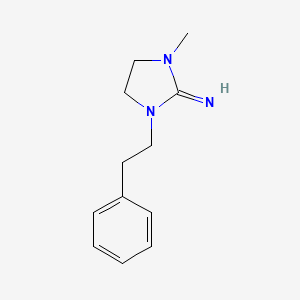
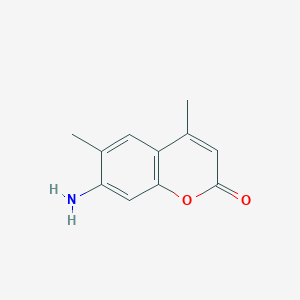
![(3AR,3bR,4aS,5S,5aS)-2,2-dimethyl-3b-((trityloxy)methyl)hexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol](/img/structure/B12832795.png)
